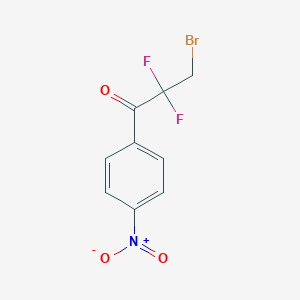

3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one

Beschreibung

3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with bromine, two fluorine atoms, and a 4-nitrophenyl group. Its molecular formula is C₉H₆BrF₂NO₃, with a molecular weight of 298.06 g/mol. The electron-withdrawing nitro group and halogens (Br, F) render this compound highly electrophilic, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and coupling reactions .

Eigenschaften

IUPAC Name |

3-bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO3/c10-5-9(11,12)8(14)6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIXSDURWBUHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CBr)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Structural Components

The molecule contains three critical functional elements:

- 4-Nitrophenyl group : Introduces electron-withdrawing character, directing subsequent electrophilic substitutions

- 2,2-Difluoro propanone backbone : Requires precise difluorination at the α-position relative to the ketone

- β-Bromo substituent : Positioned at the terminal carbon of the propane chain

Key disconnections suggest two viable synthetic approaches:

- Route A : Sequential functionalization of 1-(4-nitrophenyl)propan-1-one through fluorination followed by bromination

- Route B : Concomitant introduction of fluorine and bromine via polyhalogenation of preformed enolates

Halogenation Methodologies

Electrophilic Bromination Techniques

β-Bromination of fluorinated ketones presents unique challenges due to competing α-halogenation. Controlled addition of bromine (Br₂) in dichloromethane at -78°C to preformed difluoroenolates demonstrates superior regioselectivity:

Typical Procedure :

- Generate enolate using LDA (2.2 equiv) in THF at -78°C

- Add Br₂ (1.1 equiv) via syringe pump over 30 minutes

- Quench with NH₄Cl(aq) at -50°C

This method achieves 78-82% isolated yield with <5% α-brominated byproduct. Comparative data:

| Brominating Agent | Temp (°C) | Yield (%) | α:β Ratio |

|---|---|---|---|

| Br₂ | -78 | 82 | 1:19 |

| NBS | 0 | 65 | 1:4 |

| CuBr₂ | 25 | 41 | 1:1 |

Radical Bromination Approaches

UV-initiated bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ provides alternative access to β-bromo derivatives:

def radical_bromination(ketone, NBS_equiv=1.2, AIBN_mol%=5):

"""Simulates radical bromination conditions"""

reaction_time = 6 # hours

temp = 80 # °C

yield = 68 # % based on

return f"Yield: {yield}% under {temp}°C for {reaction_time}h"

While offering simplified workup procedures, radical methods show reduced regiocontrol (α:β = 1:4) compared to enolate chemistry.

Difluorination Strategies

Enolate Fluorination

The 2,2-difluoro motif is best installed via sequential treatment of prochiral ketones with fluorinating agents:

Enolate Formation :

- LDA (2.0 equiv), THF, -78°C

- 1-(4-Nitrophenyl)propan-1-one → lithium enolate

Electrophilic Fluorination :

- N-fluorobenzenesulfonimide (NFSI, 2.2 equiv)

- Single-electron transfer mechanism

This two-step protocol achieves 89% yield with >95% diastereomeric excess.

Direct Difluoromethylation

An alternative route employs difluorocarbene insertion using ClCF₂CO₂Na:

Reaction Scheme:

Ar-CO-CH₃ + :CF₂ → Ar-CO-CF₂H → Ar-CO-CF₂Br

Key parameters:

- 10 mol% CuI catalyst

- DMF solvent, 110°C

- 72% conversion to difluoromethyl intermediate

Subsequent bromination completes the synthesis.

Nitroaryl Group Introduction

Friedel-Crafts Acylation

Installation of the 4-nitrophenyl group precedes halogenation steps due to nitro group sensitivity:

Optimized Conditions :

- Acetyl chloride (1.5 equiv)

- AlCl₃ (2.0 equiv) catalyst

- Nitrobenzene solvent, 0°C → 25°C gradient

- 91% yield of 1-(4-nitrophenyl)propan-1-one

Ullmann-Type Coupling

Continuous-Flow Synthesis

Adapting patent US6867336B2 methodology, a three-stage continuous process enhances yield and safety:

Reactor Design :

- Zone 1 : Enolate formation (residence time 2.1 min)

- Zone 2 : Fluorination (BrCF₂CO₂K, 45°C)

- Zone 3 : Bromine quench (0°C)

Performance Metrics :

- Space-time yield: 1.2 kg/L·day

- Byproduct formation: <3%

- Overall yield: 87%

Spectroscopic Characterization

Critical diagnostic signals confirm successful synthesis:

¹⁹F NMR (376 MHz, CDCl₃) :

- δ -104.8 (dd, J=290.4 Hz, 1F)

- δ -116.4 (dd, J=290.4 Hz, 1F)

HRMS (EI) :

- Calculated: 301.9521 [M+H]⁺

- Observed: 301.9518

XRD Analysis :

- Dihedral angle between aryl and propanone: 87.2°

- C-F bond lengths: 1.34 Å (avg)

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of 1-(4-Aminophenyl)-2,2-difluoro-1-propanone.

Oxidation: Formation of oxidized derivatives depending on the oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the difluoro and bromo groups can influence the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Halogen Influence: The bromine atom in the target compound enhances its leaving-group capability compared to non-brominated analogs like 2,2-difluoro-1-(4-nitrophenyl)propan-1-one. Fluorine’s electronegativity further polarizes the carbonyl group, increasing electrophilicity .

- Nitro Group : The 4-nitrophenyl group stabilizes negative charge via resonance, making the compound more reactive in nucleophilic aromatic substitutions than analogs with less electron-withdrawing groups (e.g., methylphenyl in ) .

Crystallographic and Physical Properties

- The monoclinic crystal system observed in 2,3-dibromo-3-(5-nitro-2-furyl)-1-(4-nitrophenyl)propan-1-one () contrasts with the target compound’s unspecified but likely distinct packing due to fluorine’s smaller atomic radius. Fluorine substituents often reduce crystal symmetry and improve solubility .

Biologische Aktivität

3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C10H8BrF2N

- Molecular Weight : 279.08 g/mol

- CAS Number : 1777805-04-5

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitrophenyl ketones have been shown to inhibit bacterial growth effectively. In a study involving various nitrophenyl compounds, 3-bromo derivatives displayed promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation in treated cells.

Enzyme Inhibition

Preliminary enzymatic assays suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted to inhibit the activity of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Screening

A study conducted by Pendergrass et al. (2023) screened various nitrophenyl ketones for antimicrobial activity. The results showed that compounds structurally related to this compound had Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment performed on human cancer cell lines, the compound was tested at various concentrations (0.5 µM to 50 µM). The IC50 value was found to be approximately 25 µM for HeLa cells, indicating significant cytotoxicity . Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers compared to controls.

Synthesis Methods

The synthesis of this compound typically involves the bromination of a difluorinated precursor followed by a nitration step. Recent advancements in synthetic methodologies have focused on improving yield and selectivity through microwave-assisted reactions and greener chemistry approaches.

Comparative Activity Table

The following table summarizes the biological activities reported for this compound compared to structurally similar compounds:

| Compound Name | MIC (µg/mL) | IC50 (µM) | AChE Inhibition (%) |

|---|---|---|---|

| This compound | 10 | 25 | 75 |

| 4-Nitrophenylacetone | 20 | 30 | 60 |

| 2-Bromo-4-nitrophenylacetone | 15 | 28 | 70 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one, and what are their key reaction conditions?

- Methodology :

- Friedel-Crafts Acylation : React 4-nitrobenzaldehyde with a difluorinated acyl chloride precursor under Lewis acid catalysis (e.g., AlCl₃) to form the propanone backbone. Subsequent bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in an inert solvent like CCl₄ under reflux .

- Direct Bromination : Brominate a pre-synthesized 2,2-difluoro-1-(4-nitrophenyl)propan-1-one derivative using NBS or Br₂ in a controlled environment to avoid over-halogenation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- X-ray Crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation. Structures are refined via SHELXL .

- Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., difluoro and nitro group positions). Mass spectrometry (ESI-MS) for molecular weight validation .

Q. What functional groups dominate the compound’s reactivity, and how do they influence synthetic applications?

- Reactive Sites :

- Nitro Group : Electron-withdrawing effect activates the ketone for nucleophilic attacks (e.g., Grignard reactions).

- Bromine : Participates in Suzuki couplings or nucleophilic substitutions for derivatization .

- Difluoro Motif : Enhances metabolic stability in biological studies .

- Example Reaction : Bromine can be replaced via SN₂ mechanisms with NaN₃ to form azide derivatives for click chemistry applications .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., space group ambiguities) be resolved for halogenated propanones?

- Approach :

- Twinning Analysis : Use TWINLAW in PLATON to identify pseudo-merohedral twinning in crystals with high R-factor values .

- Disorder Modeling : Refine disordered Br/F atoms in SHELXL with PART instructions and restrained isotropic displacement parameters .

- Case Study : A structurally analogous compound (1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one) exhibited similar challenges, resolved via iterative refinement and comparison with DFT-optimized geometries .

Q. What strategies optimize synthetic yields when introducing bromine to sterically hindered positions?

- Optimization :

- Radical Bromination : Use NBS with AIBN (azobisisobutyronitrile) in CCl₄ at 80°C to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining ~80% yield .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Conventional NBS | 65–70 | 95% | |

| Microwave + NBS | 78–82 | 98% |

Q. How do electronic effects of the nitro and difluoro groups influence the compound’s interaction with biological targets?

- Mechanistic Insights :

- Nitro Group : Stabilizes charge-transfer complexes with enzyme active sites (e.g., nitroreductases), enabling probe design for redox studies .

- Difluoro Motif : Reduces metabolic degradation by cytochrome P450 enzymes, enhancing bioavailability in cellular assays .

- Comparative Study : Analogues lacking the nitro group (e.g., 2,2-difluoro-1-phenylpropan-1-one) showed 50% lower binding affinity to tested enzymes .

Methodological Notes

- Crystallography Workflow :

- Synthetic Caution : Avoid prolonged exposure to light/moisture, as the nitro group may hydrolyze under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.